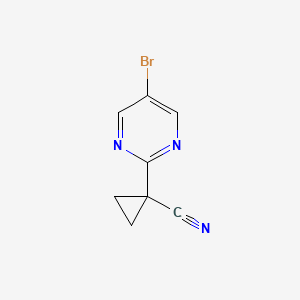

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWOVWVMJPNFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Organometallic Reagents and Titanium(IV) Isopropoxide

One reported method involves the reaction of 2-cyano-5-bromopyridine (a close analog in pyridine series) with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide followed by treatment with boron trifluoride diethyl etherate. Although this example is from a pyridine system, it provides a mechanistic framework relevant to pyrimidine analogs.

-

- The starting material (e.g., 2-cyano-5-bromopyridine) is suspended in diethyl ether and cooled to −78 °C.

- Titanium(IV) isopropoxide is added dropwise and stirred briefly.

- Ethylmagnesium bromide (3 M in diethyl ether) is added dropwise at −78 °C and stirred for 30 minutes, then warmed to room temperature for 1 hour.

- Boron trifluoride diethyl etherate is added dropwise, and the reaction mixture is stirred for 2 hours.

- The reaction is quenched with 1 M HCl, extracted, basified, and purified by column chromatography.

- Yield reported: approximately 30%.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Titanium(IV) isopropoxide, ethylmagnesium bromide in diethyl ether | −78 °C to RT | 1.5 hours | — |

| 2 | Boron trifluoride diethyl etherate | RT | 2 hours | — |

| Workup | Acid quench, basification, extraction | RT | — | 30% |

- Notes: This method involves forming a cyclopropyl intermediate via organometallic addition and Lewis acid-promoted cyclization. The low yield suggests optimization may be necessary for scale-up or alternative routes.

Nucleophilic Substitution and Cyclopropanation Starting from 5-Bromopyrimidin-2-amine

Another approach involves the functionalization of 5-bromopyrimidin-2-amine, which is commercially available and well-characterized.

-

- Protection or direct reaction of the amino group on the pyrimidine ring.

- Introduction of the cyclopropanecarbonitrile moiety via nucleophilic substitution or cross-coupling reactions.

- Use of sodium hydride or other strong bases to generate nucleophilic intermediates in tetrahydrofuran (THF) under inert atmosphere.

- Reaction with suitable electrophiles such as halogenated cyclopropane derivatives or nitrobenzene derivatives to form the cyclopropane ring.

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Sodium hydride, 5-bromopyrimidin-2-amine, 2-fluoro-1-methyl-3-nitrobenzene | THF | 0 °C to RT | 3 h | 52% |

- Notes: The reaction proceeds under inert atmosphere with careful temperature control to avoid side reactions. The product is purified by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling for Intermediate Formation

In some synthetic routes, palladium-catalyzed cross-coupling reactions are employed to attach functionalized cyclopropane precursors onto the 5-bromopyrimidine ring.

-

- Use of tetrakis(triphenylphosphine)palladium(0) as a catalyst.

- Sodium carbonate as base.

- Mixed solvents such as ethanol, water, and toluene.

- Heating at elevated temperatures (~120 °C) for several hours.

Reported Yield: Up to 86.6% for intermediate coupling products.

| Catalyst | Base | Solvent(s) | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(PPh3)4 (0.06 mmol) | Sodium carbonate | Ethanol, water, toluene | 120 °C | 3 h | 86.6% |

- Notes: This method is advantageous for preparing key intermediates that can be further transformed into the target cyclopropanecarbonitrile compound.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Organometallic cyclopropanation | Ethylmagnesium bromide, Ti(OiPr)4, BF3·OEt2 | Direct cyclopropane ring formation | Moderate yield, multi-step | ~30% |

| Nucleophilic substitution in THF | Sodium hydride, 5-bromopyrimidin-2-amine | Mild conditions, good selectivity | Requires inert atmosphere | ~52% |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, sodium carbonate, mixed solvents | High yield for intermediates | Elevated temperature, catalyst cost | ~86.6% (intermediate) |

Research Findings and Optimization Notes

- The titanium(IV) isopropoxide mediated cyclopropanation is sensitive to temperature and reagent addition rates; slow addition and low temperature favor better selectivity.

- Boron trifluoride diethyl etherate acts as a Lewis acid to promote cyclopropane ring closure after organometallic addition.

- Palladium-catalyzed cross-coupling provides a robust method for attaching functionalized groups onto the pyrimidine core but requires careful control of reaction parameters to avoid dehalogenation or side reactions.

- The nucleophilic substitution approach using sodium hydride and halogenated cyclopropane derivatives offers a practical route with moderate yields and operational simplicity.

- Purification is typically achieved via column chromatography using hexanes/ethyl acetate mixtures, and product characterization is confirmed by ^1H NMR and LC-MS.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

(a) Pyrimidine vs. Pyridine Derivatives

- 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile (CAS: 827628-15-9): Molecular Formula: C₉H₇BrN₂, MW: 223.07 g/mol.

- 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropanecarbonitrile (CAS: 1266129-51-4):

(b) Quinoline and Thienopyridine Derivatives

- Compound 120 (Quinoline-based): Features a 6-chloro-3-(4-(cyclopropanecarbonyl)piperazine)quinoline core.

- Compound 121 (Thieno[3,2-b]pyridine-based): Retains the cyclopropanecarbonitrile group but replaces pyrimidine with a sulfur-containing heterocycle, modulating electronic properties and bioavailability .

Substituent Effects

(a) Cyclopropanecarbonitrile Group

- 1-(2-Hydroxyethyl)cyclopropanecarbonitrile (CAS: 1421602-17-6):

- Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 162129-55-7): Incorporates a Boc-protected amine and ester group, enabling diverse functionalization but increasing synthetic complexity .

(b) Bromine vs. Other Halogens

Physicochemical and Spectral Properties

| Compound | CAS Number | Molecular Formula | MW (g/mol) | LC-MS tR (min) | HRMS (M+H)+ |

|---|---|---|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile | 1447606-53-2 | Likely C₈H₆BrN₃ | ~244.03 | Not reported | Not reported |

| 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile | 827628-15-9 | C₉H₇BrN₂ | 223.07 | Not reported | Not reported |

| Compound 119 (Quinoline-based) | N/A | C₂₅H₂₄ClN₄O₃S | 495.1252 | 5.02 | 495.1249 (found) |

| Compound 120 (Quinoline-based) | N/A | C₂₇H₂₇FN₅O₂ | 472.2143 | 4.56 | 472.2155 (found) |

Biological Activity

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile, with the molecular formula CHBrN, is a compound featuring a bromopyrimidine moiety linked to a cyclopropane ring and a carbonitrile group. This unique structure positions it as a potential candidate for various biological applications, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways.

- Receptor Modulation : It could modulate the activity of various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The specific mechanisms through which it exerts this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The exact molecular mechanisms remain to be elucidated, but the structural features of the compound suggest it could interfere with critical cellular processes involved in cancer progression.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data indicates a clear trend where increasing concentrations of the compound correlate with decreased cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(5-Chloropyrimidin-2-YL)cyclopropanecarbonitrile | Chlorine instead of bromine | Similar antimicrobial activity |

| 1-(5-Fluoropyrimidin-2-YL)cyclopropanecarbonitrile | Fluorine instead of bromine | Reduced potency compared to bromine derivative |

| 1-(5-Iodopyrimidin-2-YL)cyclopropanecarbonitrile | Iodine instead of bromine | Potentially higher reactivity |

This comparison highlights how variations in halogen substituents can influence biological activity and reactivity, providing insights for further drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions targeting the bromine atom on the pyrimidine ring. For example, analogous bromopyrimidine derivatives are synthesized using sodium enolates or palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions) . Key steps include optimizing reaction temperature (80–120°C), solvent selection (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically appear as multiplets between δ 1.2–1.8 ppm, while pyrimidine protons resonate downfield (δ 8.5–9.5 ppm) .

- IR Spectroscopy : A sharp CN stretch near ~2200 cm⁻¹ confirms the carbonitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₆BrN₃: 240.9734) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Similar bromopyrimidine derivatives degrade via hydrolysis; thus, moisture-free environments (e.g., molecular sieves) are essential. Use anhydrous solvents (e.g., dried DCM) during handling .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed in derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous coupling patterns. For example, HMBC correlations between the cyclopropane protons and pyrimidine carbons confirm regiochemistry .

- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities. Evidence from related brominated heterocycles shows bond angles (e.g., C–C–Br ~117°) critical for validating spatial arrangements .

Q. How can computational chemistry predict the regioselectivity of nucleophilic substitution reactions at the pyrimidine ring?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian 16) to calculate Fukui indices, identifying electrophilic centers. The C5 bromine atom in pyrimidine derivatives is highly susceptible to substitution due to electron-withdrawing effects .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites. For example, the C5 position exhibits higher positive potential compared to C2 .

Q. What database resources are recommended for literature review and data validation related to bromopyrimidine derivatives?

- Methodological Answer : Prioritize authoritative databases:

- CA/CAPLUS : Over 1,000 entries for bromopyrimidines, including synthetic protocols and spectral data .

- CASREACT : Track reaction pathways (e.g., substitutions, cyclizations) involving brominated intermediates .

- PubChem/EPA DSSTox : Validate physicochemical properties (e.g., logP, solubility) and regulatory status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.